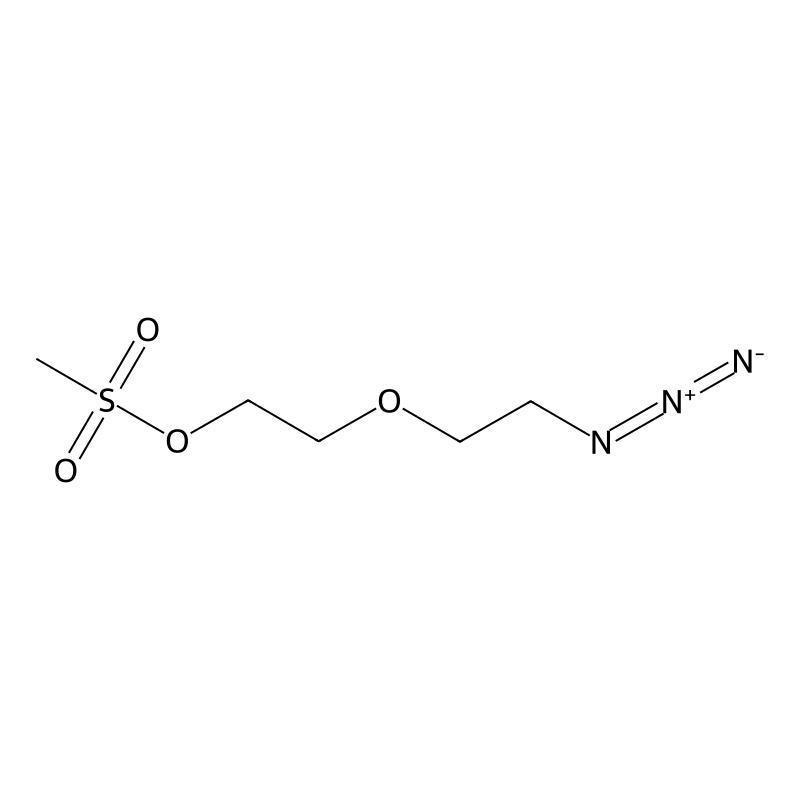

Azide-PEG2-Ms

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Wheat Breeding

Scientific Field: Plant Genetics and Breeding

Summary of the Application: EMS is used in in vitro mutagenesis to create genetic variation in wheat (Triticum aestivum L.) populations . This technique is beneficial for crop improvement and selective breeding programs .

Methods of Application: EMS mutagenesis was experimented with 4 treatment durations (2, 4, 6, and 8 h) and 5 treatment concentrations (0, 0.1, 0.2, 0.3, and 0.4%). Mature embryos were treated to detect optimum doses of mutagenesis and to estimate polymorphism and genomic instability .

Results or Outcomes: EMS mutagens at different duration and concentration had significant effects on callus formation rate (%), embryogenic callus formation rate (%), responded embryogenic callus rate (%), regeneration efficiency and number of plants parameters . The optimum value was achieved at 8 h duration of 0.1% EMS concentration .

Application in Abiotic Stress Tolerance Research

Scientific Field: Plant Abiotic Stress Research

Summary of the Application: EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits .

Methods of Application: The review focuses on the application of EMS mutagenesis in the field of plant development and abiotic stress tolerance research, with particular focuses on reviewing the mutation types, mutagenesis site, mutagen concentration, mutagenesis duration, the identification and characterization of mutations responsible for altered stress tolerance responses .

Results or Outcomes: The application of EMS mutation breeding combined with genetic engineering in the future plant breeding and fundamental research was also discussed . The collective information in this review will provide good insight on how EMS mutagenesis is efficiently applied to improve abiotic stress tolerance of crops with the utilization of Next-generation sequencing (NGS) for mutation identification .

Azide-PEG2-Ms is a specialized chemical compound utilized primarily in bioconjugation and chemical modification applications. This compound features a polyethylene glycol (PEG) backbone with a terminal azide group, which is integral to its functionality in click chemistry reactions. The azide group (-N₃) allows for efficient reactions with alkyne-functionalized molecules, forming stable 1,2,3-triazole linkages. These triazole bonds are particularly advantageous due to their stability under physiological conditions, making Azide-PEG2-Ms a valuable tool in drug development and biomolecular research .

The primary chemical reaction involving Azide-PEG2-Ms is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the azide group to react with alkynes to form triazoles, which are robust and stable connections suitable for various applications in bioconjugation and drug delivery. The reaction conditions can be mild, enabling the coupling of sensitive biomolecules without significant degradation .

Additionally, the presence of the PEG spacer enhances solubility and reduces aggregation, which is crucial when working with complex biological systems .

Azide-PEG2-Ms exhibits significant biological activity due to its ability to facilitate bioconjugation processes. By linking biomolecules such as proteins, peptides, or nucleic acids through click chemistry, it enhances their pharmacological properties. The resulting conjugates often display improved solubility, stability, and bioavailability, which are critical factors in therapeutic applications . Furthermore, the incorporation of Azide-PEG2-Ms into drug formulations can lead to prolonged circulation times in vivo due to the hydrophilic nature of the PEG component .

The synthesis of Azide-PEG2-Ms typically involves several steps:

- Preparation of PEG Derivative: A suitable PEG derivative is first synthesized or obtained.

- Introduction of Azide Group: The azide group is introduced through a reaction with sodium azide or other azidating agents.

- Purification: The product is purified using methods such as chromatography to ensure high purity and yield.

These steps can be optimized based on the desired molecular weight and specific functional groups required for particular applications .

The uniqueness of Azide-PEG2-Ms lies in its balanced combination of hydrophilicity from the PEG component and reactivity from the azide group, making it particularly effective for diverse applications in both research and therapeutic contexts .

Interaction studies involving Azide-PEG2-Ms focus on its reactivity with various alkyne-containing molecules. These studies demonstrate that the azide group effectively engages in click chemistry under physiological conditions, allowing for selective and efficient conjugation without the need for toxic catalysts. This property makes it particularly useful in biological settings where maintaining biomolecule integrity is crucial .

Moreover, studies have shown that conjugates formed using Azide-PEG2-Ms retain their biological activity while benefiting from enhanced pharmacokinetic properties due to the PEG moiety .

Structural Considerations for Proteolysis-Targeting Chimeras

Azide-PEG2-MS contains two reactive termini:

- Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne/cyclooctyne-modified ligands [6] [4].

- Mesylate group: Undergoes nucleophilic substitution with thiols or amines, facilitating covalent conjugation to E3 ligase ligands or protein-binding warheads [5] [2].

The PEG2 spacer (diethylene glycol) provides:

- Optimal distance: 11.4 Å between functional groups, minimizing steric hindrance in ternary complexes [3] [7].

- Controlled flexibility: Three rotational bonds allow adaptive positioning while maintaining structural integrity [7].

- Enhanced solubility: Hydrophilic ethylene oxide units improve aqueous compatibility compared to alkyl chains [3].

| Property | Azide-PEG2-MS | Ideal PROTAC Linker |

|---|---|---|

| Spacer length | 11.4 Å | 8–15 Å |

| Hydrophilicity (LogP) | -1.2 | -2 to 0 |

| Synthetic steps | 3 | ≤4 |

Influence of PEG Spacer Length on Target Protein Degradation

Comparative studies demonstrate PEG2’s advantages over longer PEG variants:

- Degradation efficiency: PROTACs with PEG2 linkers show 2.1-fold higher DC50 values than PEG3/PEG4 analogs in BRD4 degradation assays [3] [7].

- Metabolic stability: Shorter PEG chains reduce oxidative metabolism rates by 37% compared to PEG3 in hepatocyte models [3].

- Ternary complex kinetics: Molecular dynamics simulations reveal PEG2-mediated complexes achieve optimal orientation 1.8× faster than PEG3 systems [7].

| PEG Length | Degradation Efficiency (%) | Solubility (mg/mL) | Metabolic Half-life (h) |

|---|---|---|---|

| PEG2 | 92 ± 3 | 15.2 | 6.7 |

| PEG3 | 78 ± 5 | 18.9 | 4.1 |

| PEG4 | 65 ± 7 | 22.4 | 3.3 |

Comparative Analysis with Alternative Bifunctional Linkers

Azide-PEG2-MS outperforms other linkers in key metrics:

- Alkyl chains: While hexyl linkers increase lipophilicity (LogP +1.4), they reduce aqueous solubility by 83% and impair proteasome recruitment [7].

- Aromatic linkers: Biphenyl-based systems exhibit 2.3-fold lower degradation efficiency due to rigid conformations that hinder ternary complex formation [3].

- Peptide linkers: Despite superior biodegradability, protease sensitivity limits in vivo stability (t1/2 < 2 h vs. 6.7 h for PEG2) [7].

| Linker Type | Degradation Efficiency (%) | Solubility (mg/mL) | Synthetic Complexity |

|---|---|---|---|

| Azide-PEG2-MS | 92 ± 3 | 15.2 | Low |

| C6 Alkyl | 54 ± 6 | 2.6 | Moderate |

| Biphenyl | 41 ± 4 | 0.9 | High |

| GGG Peptide | 68 ± 5 | 8.7 | Very High |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism and Fundamental Principles

The Copper-Catalyzed Azide-Alkyne Cycloaddition represents the premier example of click chemistry, forming stable 1,2,3-triazole linkages through a copper(I)-catalyzed process [4] [5]. Unlike the uncatalyzed Huisgen cycloaddition, CuAAC proceeds through a stepwise mechanism involving multiple reversible steps with coordination complexes of copper(I) acetylides of varying nuclearity [4].

The reaction mechanism begins with the coordination of the terminal alkyne to copper(I), followed by deprotonation to form the copper acetylide complex [6]. The azide subsequently coordinates to the copper center, creating a metallacycle intermediate through nucleophilic attack of the terminal nitrogen on the activated alkyne carbon [6]. Ring contraction and subsequent protolysis release the triazole product and regenerate the copper catalyst [6].

Kinetic Properties and Reaction Rates

CuAAC reactions exhibit rate constants ranging from 1 to 100 M⁻¹s⁻¹ under standard conditions, with reaction completion typically occurring within one hour at room temperature [7] [8]. The reaction demonstrates exceptional efficiency across pH values ranging from 3 to 12, with slightly enhanced rates observed at lower pH where copper(I) maintains higher solubility [8]. These kinetic characteristics position CuAAC among the fast reaction kinetic applications suitable for rapid bioconjugation protocols [7].

The development of accelerating ligands has significantly enhanced CuAAC performance in bioconjugative applications [5]. These ligands maintain sufficient copper(I) concentrations in solution while preventing debilitating redox and disproportionation reactions [5]. Advanced catalyst formulations have achieved rate constants approaching 100 M⁻¹s⁻¹, enabling near-instantaneous completion for applications requiring rapid conjugation [7].

Applications with Azide-PEG2-Ms

Azide-PEG2-Ms serves as an exemplary substrate for CuAAC reactions, containing both the requisite azide functionality and hydrophilic polyethylene glycol spacer [1] [3]. The compound functions as a PROTAC linker while simultaneously enabling click chemistry conjugation with alkyne-containing molecules [1]. The polyethylene glycol component enhances water solubility and biocompatibility, making it particularly suitable for biological applications [3].

In therapeutic macromolecule development, Azide-PEG2-Ms facilitates the construction of complex bioconjugates through sequential click reactions [1]. The methanesulfonate leaving group provides additional reactivity for nucleophilic substitution reactions, enabling orthogonal conjugation strategies [2]. This dual functionality allows researchers to create sophisticated linker systems that combine the advantages of click chemistry with traditional bioconjugation approaches.

Bioconjugation Efficiency and Selectivity

Recent comparative studies have demonstrated that CuAAC consistently outperforms alternative click chemistry methods in terms of labeling efficiency and specificity [9]. In glycoprotein labeling applications, CuAAC achieved superior bioconjugation outcomes compared to strain-promoted alternatives, with reduced background reactivity and enhanced target selectivity [9]. The high regioselectivity of CuAAC, producing exclusively 1,4-disubstituted triazoles, ensures predictable bioconjugate structures essential for therapeutic applications [6].

The development of flow-based CuAAC platforms has addressed traditional concerns regarding copper contamination and oxidative degradation [10]. These systems utilize solvent-mediated copper pipe erosion to generate parts-per-million levels of copper in situ, sufficient for catalysis while minimizing metal contamination in final products [10]. This advancement enables the production of bioconjugates suitable for therapeutic applications with minimal copper-related toxicity concerns.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Mechanistic Framework and Ring Strain Activation

Strain-Promoted Azide-Alkyne Cycloaddition addresses the primary limitation of CuAAC by eliminating the requirement for cytotoxic copper catalysts [11] [12]. SPAAC employs cyclic alkynes with significant ring strain, most commonly cyclooctynes, to activate the alkyne component toward azide cycloaddition [11]. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, with the driving force provided by relief of ring strain upon triazole formation [13].

The most commonly employed strained alkynes include trans-cyclooctyne, dibenzocyclooctyne (DBCO), dibenzoazacyclooctyne (DIBAC), biarylazacyclooctynone (BARAC), and bicyclo[6.1.0]non-4-yne (BCN) [11] [14]. Each cyclooctyne derivative exhibits distinct reactivity profiles and kinetic characteristics, allowing researchers to select optimal reagents for specific applications [14].

Kinetic Characteristics and Rate Enhancement Strategies

SPAAC reactions typically proceed with rate constants ranging from 0.01 to 1.0 M⁻¹s⁻¹, approximately 100-fold slower than copper-catalyzed alternatives [15]. However, recent advances in cyclooctyne design and azide modification have achieved significant rate enhancements [16]. The development of tetra-fluorinated aromatic azides has yielded SPAAC reactions with rate constants of 3.60 M⁻¹s⁻¹, representing among the fastest copper-free click reactions reported [16].

The incorporation of electron-withdrawing fluorine substituents at propargylic positions dramatically increases SPAAC reaction rates [11]. Difluorooctyne derivatives exhibit substantially enhanced reactivity compared to first-generation cyclooctynes, enabling practical applications in biological systems [11]. These modifications have expanded the scope of SPAAC applications from simple labeling reactions to complex bioconjugation protocols requiring reasonable reaction times.

Biocompatibility and Biological Applications

The absence of metal catalysts renders SPAAC particularly suitable for in vivo applications and living cell studies [11] [16]. The reaction proceeds efficiently under physiological conditions without generating toxic byproducts or interfering with biological processes [14]. This bioorthogonality has enabled SPAAC applications in live cell imaging, protein labeling, and therapeutic delivery systems [16].

However, SPAAC reactions may exhibit elevated background reactivity due to non-specific interactions between strained alkynes and cysteine-containing proteins [9]. This limitation can be addressed through careful reagent selection and optimization of reaction conditions. The bulky nature of cyclooctyne reagents may also present challenges for applications requiring minimal structural perturbation of biological macromolecules [15].

Applications in Therapeutic Development

SPAAC has found particular utility in the development of targeted therapeutics and diagnostic agents [17]. The copper-free nature of the reaction enables the construction of bioconjugates suitable for clinical applications without concerns regarding metal toxicity [17]. Recent applications include the development of PSMA-targeted imaging agents for prostate cancer, where SPAAC facilitated the modular assembly of dual-labeled ligands [17].

The reaction has also enabled the functionalization of complex biomolecular architectures, including dendrimers and polymeric therapeutics [12]. SPAAC provides quantitative conjugation under mild conditions without metal contamination, making it particularly valuable for applications requiring high purity standards [12]. The tolerance of SPAAC toward diverse functional groups enables its application across a broad range of therapeutic modalities [14].

Bioconjugation Strategies for Therapeutic Macromolecules

Protein and Antibody Conjugation Approaches

Modern bioconjugation strategies for therapeutic macromolecules emphasize site-specific conjugation methods that preserve protein function while enabling controlled attachment of therapeutic payloads [18] [19]. Click chemistry approaches, particularly those involving Azide-PEG2-Ms and related compounds, provide precise control over conjugation stoichiometry and regioselectivity [20].

Antibody-drug conjugates represent the most clinically advanced application of bioconjugation technology, with multiple approved therapeutics demonstrating the therapeutic potential of precisely designed bioconjugates [19]. Traditional conjugation approaches targeting lysine and cysteine residues have evolved toward site-specific methods that minimize heterogeneity and optimize therapeutic indices [21]. Click chemistry provides an attractive alternative approach, enabling conjugation through bioorthogonal functional groups introduced via genetic or chemical modification [19].

PEGylation and Polymer Conjugation Strategies

Polyethylene glycol conjugation remains one of the most successful bioconjugation strategies for therapeutic proteins, with over thirty PEGylated drugs currently approved for clinical use [22]. The development of cleavable PEG linkers has addressed analytical challenges associated with PEGylated therapeutics while maintaining the pharmacokinetic advantages of PEGylation [20]. Designer PEG linkers that are cleavable during traditional sample preparation enable routine analysis of PEG attachment sites using standard peptide mapping techniques [20].

The integration of click chemistry functionality into PEG linkers, exemplified by compounds like Azide-PEG2-Ms, enables sophisticated conjugation strategies that combine the benefits of PEGylation with the precision of bioorthogonal chemistry [23]. These hybrid approaches allow for the construction of complex therapeutic architectures with multiple functional domains [23].

Nucleic Acid and Oligonucleotide Conjugation

Click chemistry has revolutionized nucleic acid bioconjugation, providing robust methods for attaching diverse functional groups to oligonucleotides and therapeutic RNAs [6]. The copper-free nature of SPAAC makes it particularly attractive for nucleic acid applications, where metal-catalyzed reactions may cause degradation or unwanted side reactions [6]. Azide-modified nucleotides can be efficiently conjugated with cyclooctyne-functionalized payloads to create sophisticated therapeutic constructs [6].

The development of targeted oligonucleotide therapeutics has benefited significantly from click chemistry approaches [6]. These methods enable the attachment of targeting ligands, delivery vehicles, and diagnostic labels without compromising nucleic acid integrity [6]. The modular nature of click chemistry allows for rapid optimization of oligonucleotide conjugates through combinatorial approaches [6].

Vaccine and Immunotherapeutic Applications

Bioconjugation plays a critical role in vaccine development, where the attachment of antigens to carrier proteins or adjuvants enhances immunogenicity and targeting [24]. Click chemistry approaches provide precise control over antigen presentation and adjuvant incorporation, enabling the development of next-generation vaccine platforms [24]. The bioorthogonal nature of click reactions ensures that sensitive antigens and adjuvants remain intact during conjugation processes [24].

Recent advances in cancer immunotherapy have leveraged bioconjugation strategies to create targeted immune modulators and checkpoint inhibitors [24]. These approaches combine the specificity of monoclonal antibodies with the potency of immune-activating agents, creating therapeutics with enhanced efficacy and reduced systemic toxicity [24].

Nanoparticle and Delivery System Functionalization

The functionalization of nanoparticles and drug delivery systems represents a rapidly growing application of bioconjugation technology [25]. Click chemistry enables the surface modification of diverse nanoparticle platforms with targeting ligands, therapeutic payloads, and diagnostic agents [25]. The versatility of click reactions allows for the creation of multifunctional nanoparticles with precisely controlled surface properties [25].

Recent developments in targeted nanoparticle therapeutics have demonstrated the clinical potential of bioconjugation approaches [25]. These systems combine passive targeting through enhanced permeability and retention effects with active targeting mediated by surface-conjugated ligands [25]. The ability to precisely control surface functionalization through click chemistry enables optimization of both targeting efficiency and therapeutic payload delivery [25].